4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one
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Overview
Description
The compound “4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The benzo[d][1,3]dioxol-5-ylmethyl group is a structural motif found in many biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, organotin (IV) derivatives were prepared from the reaction of 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioate with the corresponding triorganotin (IV) chlorides and diorganotin (IV) dichlorides .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as FT-IR, 1H, 13C, and 119Sn NMR spectroscopy . Furthermore, single crystal X-ray crystallographic results have been reported for some compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the thermal decomposition behavior of one compound was studied by thermogravimetric analysis .Scientific Research Applications
Chemical Synthesis and Modifications :
- A study by Zborovskii et al. (2011) focused on the cyclization of a similar compound, leading to derivatives with potential applications in chemical research.
- Shaheen et al. (2018) synthesized organotin(IV) derivatives of a related compound, which were characterized and evaluated for biological activities.
Biological and Pharmacological Properties :
- The crystal structures of derivatives with anti-malarial activity were studied by Cunico et al. (2009), highlighting the importance of specific functional groups for activity.
- A study by Senthilkumar et al. (2009) synthesized derivatives showing significant antimycobacterial activities.
Antimicrobial and Cytotoxic Activities :
- The antimicrobial and cytotoxic activities of various derivatives were investigated in studies like those by Chinh et al. (2021) and Köksal et al. (2007), indicating potential for development as therapeutic agents.
Computational Studies :
- Al-Masoudi et al. (2011) conducted a QSAR study on derivatives, providing insights into the relationship between structure and biological activity.
Synthesis and Drug Development :
- Kumar et al. (2018) described a synthesis route for an antipsychotic drug, highlighting the utility of similar compounds in drug development.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact withcarbonic anhydrase IX (hCA IX) , a protein involved in regulating pH in cancer cells .
Mode of Action
It is suggested that it may function as an inhibitor of its target protein, potentially altering the protein’s activity and disrupting the cellular processes it regulates .
Biochemical Pathways
Given its potential interaction with hca ix, it may influence pathways related tocellular pH regulation and tumor progression .
Pharmacokinetics
Similar compounds have been reported to be rapidly absorbed with a tmax of 1 hour . The plasma protein binding rate is relatively low, suggesting a low likelihood of drug interactions .
Result of Action
Similar compounds have been reported to induce apoptosis and cause cell cycle arrest in cancer cell lines .
Safety and Hazards
Future Directions
The future directions for research on similar compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Further in-vitro and in-vivo studies could also be conducted to better understand their anticancer effects .
Properties
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-ethyl-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-2-26-18-6-4-3-5-17(18)21(22(23(26)28)27(29)30)25-11-9-24(10-12-25)14-16-7-8-19-20(13-16)32-15-31-19/h3-8,13H,2,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLRJLMEQWCWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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